molecular formula C20H18 B1314928 (1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene CAS No. 850409-83-5

(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene

Cat. No. B1314928
M. Wt: 258.4 g/mol
InChI Key: BDYBOFJAEBJDMI-ROUUACIJSA-N
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Description

“(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene” is a chiral diene ligand . It has an empirical formula of C20H18 and a molecular weight of 258.36 .


Synthesis Analysis

This compound can be prepared in a racemic form in two steps from (±)-bicyclo[2.2.2]octa-2,5-dione . The first step involves treatment with lithium diisopropylamide followed by N-(2-pyridyl)trifluoromethanesulfonimide, which gives (±)-2,5-bis(trifluoromethanesulfonyloxy)bicyclo[2.2.2]octa-2,5-diene . This material is then reacted with benzylmagnesium bromide in the presence of PdCl2 (dppf) in diethyl ether at reflux .


Molecular Structure Analysis

The molecular structure of “(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene” is represented by the SMILES string C1C[C@H]2C=C([C@@H]1C=C2c3ccccc3)c4ccccc4 .


Physical And Chemical Properties Analysis

“(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene” is a solid with a melting point of 69-76 °C . It exhibits optical activity with [α]22/D +34.0°, c = 0.7 in chloroform . It is soluble in many organic solvents such as THF, toluene, and dichloromethane .

Scientific Research Applications

Structural Analysis and Synthesis

  • The compound (1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene has been analyzed for its structural properties. Oda and Kanao (1979) reported that this compound exists exclusively in the bicyclic form, challenging the previously reported structure of a similar compound, 2,5-diphenyl-1,3,5-cyclooctatriene (Oda & Kanao, 1979).

Catalysis in Organic Synthesis

  • The compound has significant applications in organic synthesis. For instance, a rhodium complex coordinated with (1S,4S)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene demonstrated high enantioselectivity and catalytic activity in the asymmetric addition of dimethylzinc to N-tosylarylimines (Nishimura et al., 2006).
  • Another study by Otomaru et al. (2005) highlighted its use in rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids, achieving high enantioselectivity and catalytic activity (Otomaru et al., 2005).
  • Similarly, Tokunaga et al(2004) utilized a C2-symmetric variant of this diene ligand, (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene, in the rhodium-catalyzed asymmetric arylation of N-tosylarylimines, achieving high enantioselectivity (Tokunaga et al., 2004).

Photochemical and Electron-Transfer Reactions

  • The photoinduced electron-transfer reactions of a related compound, 1,4-diphenyl-2,3-diazabicyclo[2.2.2]oct-2-ene, leading to the quantitative formation of 2,5-diphenylhexa-1,5-diene, highlight the importance of back electron-transfer processes in photoinduced reactions (Ikeda et al., 1994).

High-Pressure Synthesis and Novel Reactions

  • The compound has been used in high-pressure synthesis studies, such as the preparation of 7,7,8,8-tetramethyl-7,8-disilabicyclo[2.2.2]octa-2,5-diene, and exploring its novel photochemical reactions (Sekiguchi et al., 1991).

Reaction Specificities and Stereochemistry

  • Research on the reaction specificities of various compounds related to 2,5-diphenylbicyclo[2.2.2]octa-2,5-diene has provided insights into the stereochemistry and mechanisms of different organic reactions (Warrener et al., 1977).

Ligand Design and Application in Asymmetric Synthesis

  • The versatility of (1S,4S)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene extends to ligand design for asymmetric synthesis. Zhou et al. (2015) synthesized a chiral diene ligand with this skeleton, demonstrating its efficacy in rhodium-catalyzed asymmetric 1,4-addition reactions (Zhou et al., 2015).

Future Directions

As a chiral diene ligand, “(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene” can be used in the preparation of 1-methoxy-5,6,9,10-tetrahydro6helicene . This suggests potential applications in the field of asymmetric catalysis.

properties

IUPAC Name

(1S,4S)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18/c1-3-7-15(8-4-1)19-13-18-12-11-17(19)14-20(18)16-9-5-2-6-10-16/h1-10,13-14,17-18H,11-12H2/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYBOFJAEBJDMI-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=C(C1C=C2C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C=C([C@@H]1C=C2C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70479143
Record name (1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene

CAS RN

850409-83-5
Record name (1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,4S)-2,5-Diphenylbicyclo[2,2,2]octa-2,5-diene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Hirano, S Machida, R Abe, T Mishina… - …, 2021 - ACS Publications
A new chiral diene complex of Ru(0), [Ru(η 6 -naphthalene){η 4 -(1S,4S)-1,7,7-trimethyl-2,5-diphenylbicyclo[2.2.1]hepta-2,5-diene}] (2a), catalyzes cross-dimerizations of 2,5-…
Number of citations: 3 pubs.acs.org
PP Graczyk, O Zbrojkiewicz, S Nerdinger - Tetrahedron: Asymmetry, 2017 - Elsevier
Abstract Analysis of the literature shows that the development of synthetic approaches to Tapentadol, an agonist of the μ-opioid receptor and norepinephrine reuptake inhibitor, has …
Number of citations: 4 www.sciencedirect.com

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